![molecular formula C18H22N2O3S B324990 N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide](/img/structure/B324990.png)
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44 g/mol . This compound is known for its unique structural features, which include a diethylamino group, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide can be compared with other similar compounds, such as:
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-iodobenzamide
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-chlorobenzamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C18H22N2O3S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[4-(diethylsulfamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)16-12-10-15(11-13-16)19-18(21)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
QSWUQMWBJYBDIJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-Nitro-2-thienyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B324907.png)
![1-[(2E)-3-(1-naphthyl)-2-propenoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B324908.png)
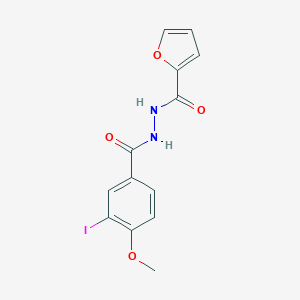
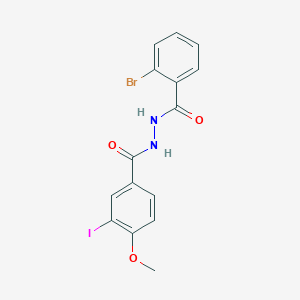
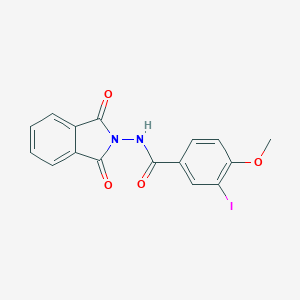
![METHYL 2-{[3-CYANO-6-PHENYL-4-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B324916.png)
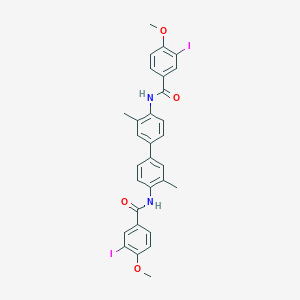
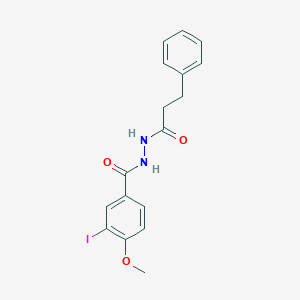
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B324922.png)
![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B324923.png)
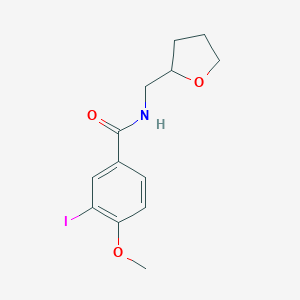
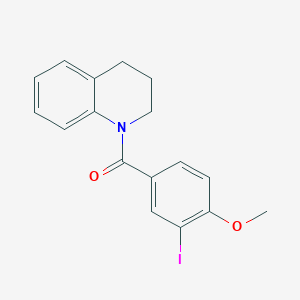
![Methyl 4-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B324927.png)
![2-[(3-Iodo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324932.png)
